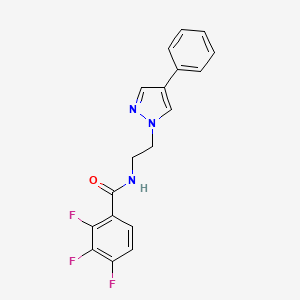

![molecular formula C20H17N5O3 B2940430 2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-42-4](/img/structure/B2940430.png)

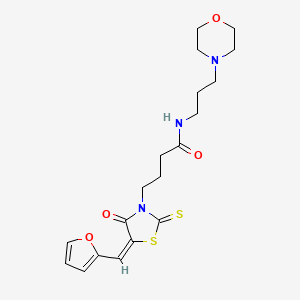

2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine scaffold . This scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . It’s part of a class of compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[4,3-b]pyridazine nucleus has attracted enormous attention . For example, Foroughifar et al. reported an efficient route for the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

The molecular structure of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring . This ring is a five-membered triazole ring fused with a six-membered pyridazine ring .科学的研究の応用

Synthesis and Biological Activity

Antiproliferative Activity : Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yl, such as those involving dimethoxy modifications, have been synthesized and evaluated for their antiproliferative activity against various cell lines. These compounds, in their ester form, demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, marking their significance in the study of cancer treatments and antitumor agents (Ilić et al., 2011).

Antimicrobial and Antioxidant Activities : Another study focused on synthesizing a series of compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and evaluating their antimicrobial and antioxidant activities. These compounds were characterized by various spectroscopic techniques and showed promising results in antimicrobial efficacy, highlighting their potential as novel agents in combating microbial infections and oxidative stress (Gilava et al., 2020).

Heterocyclic Compound Synthesis : The importance of [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives extends to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents. Studies have demonstrated methods for creating these derivatives through metal-free synthesis, offering efficient pathways for the construction of biologically significant structures (Zheng et al., 2014).

将来の方向性

The future directions for the study of “2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” and similar compounds include the development of new synthetic approaches, further exploration of their pharmacological activities, and the design and development of new target-oriented drugs for the treatment of multifunctional diseases .

作用機序

Target of Action

The compound 2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .

Mode of Action

Triazole compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar triazolothiadiazine compounds .

Result of Action

Given the wide range of biological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

特性

IUPAC Name |

2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-27-15-6-7-16(18(11-15)28-2)20(26)22-14-5-3-4-13(10-14)17-8-9-19-23-21-12-25(19)24-17/h3-12H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFPEOIEYPYVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)